molecular formula C15H16FNO4S B4822482 N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4822482
M. Wt: 325.4 g/mol
InChI Key: XBDYTJIKTRFOMC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide is a chemical compound that features a methanesulfonamide group attached to a 2,4-dimethoxyphenyl ring and a 4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide typically involves the reaction of 2,4-dimethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is explored for its use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: The compound is used as a tool to study biochemical pathways and molecular interactions in cells.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-1-(4-chlorophenyl)methanesulfonamide
  • N-(2,4-dimethoxyphenyl)-1-(4-bromophenyl)methanesulfonamide
  • N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)methanesulfonamide

Uniqueness

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorine atom in the 4-position of the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c1-20-13-7-8-14(15(9-13)21-2)17-22(18,19)10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDYTJIKTRFOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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